molecular formula C30H34N4O3S3 B2525093 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 489470-36-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No.: B2525093
CAS No.: 489470-36-2
M. Wt: 594.81
InChI Key: DYEVFNJOPPRSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional enzyme critical in DNA repair and redox signaling. APE1 overexpression is linked to therapeutic resistance in cancers, particularly high-grade gliomas, due to its role in repairing DNA damage induced by alkylating agents and radiation . The compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a 6-ethyl substituent and a sulfamoyl benzamide group modified with N-cyclohexyl-N-methyl. This structural configuration aims to optimize APE1 inhibition while enhancing pharmacokinetic (PK) properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S3/c1-3-34-18-17-23-26(19-34)39-30(27(23)29-31-24-11-7-8-12-25(24)38-29)32-28(35)20-13-15-22(16-14-20)40(36,37)33(2)21-9-5-4-6-10-21/h7-8,11-16,21H,3-6,9-10,17-19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEVFNJOPPRSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound belongs to a class of sulfamoyl benzamide derivatives known for their diverse pharmacological properties.

The compound acts primarily as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms. By inhibiting APE1, this compound can enhance the cytotoxic effects of certain chemotherapeutic agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) by preventing the repair of DNA damage induced by these drugs .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against purified APE1 enzyme with single-digit micromolar potency. It has been shown to potentiate the cytotoxicity of alkylating agents in HeLa cell lines, leading to increased accumulation of apurinic sites in DNA .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and benzamide moieties can significantly influence the biological activity of the compound. For instance, variations in the side chains and core structures have been explored to optimize APE1 inhibition and enhance cellular uptake .

Case Study 1: APE1 Inhibition and Cancer Treatment

In a focused medicinal chemistry study, researchers synthesized several analogs of this compound to evaluate their efficacy as APE1 inhibitors. One notable analog demonstrated a marked increase in cytotoxicity when combined with TMZ in vitro, suggesting a synergistic effect that could be exploited in therapeutic settings. The study highlighted the potential for these compounds to improve outcomes in patients undergoing chemotherapy for brain tumors .

Case Study 2: Pharmacokinetics and ADME Profile

Pharmacokinetic evaluations conducted on animal models revealed that compounds within this class exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, after intraperitoneal administration at a dose of 30 mg/kg, these compounds showed good plasma and brain exposure levels, indicating their potential for crossing the blood-brain barrier effectively .

Table 1: Biological Activity Summary

Compound NameAPE1 Inhibition (µM)Synergistic AgentsCellular ModelNotes
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...)<10TMZ, MMSHeLa CellsPotentiates cytotoxicity
Analog 1<5TMZHeLa CellsEnhanced activity observed
Analog 2<15MMSHeLa CellsModerate activity

Table 2: ADME Profile

ParameterValue
BioavailabilityHigh
Plasma ExposureGood
Brain ExposureGood
Half-LifeTBD

Scientific Research Applications

Ion Channel Inhibition

The primary application of this compound lies in its ability to inhibit potassium channels, which are crucial for regulating neuronal excitability. This property suggests potential therapeutic uses in treating conditions such as epilepsy and other neurological disorders where modulation of ion channels can alleviate symptoms .

Antimicrobial Properties

Benzothiazole derivatives have been noted for their antimicrobial activities against bacteria and fungi. Although direct studies on this specific compound are scarce, the broader category of benzothiazole compounds has demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. This opens avenues for exploring its use in treating infections .

Potassium Channel Blockade

In a study focused on the effects of potassium channel inhibitors on rat dorsal root ganglia neurons, the compound was shown to effectively block voltage-gated K+ currents. This blockade could lead to reduced pain signaling pathways, indicating potential applications in pain management therapies .

Antitumor Activity Evaluation

A related study evaluated various benzothiazole derivatives for their anticancer properties. The findings suggested that modifications to the benzothiazole structure could enhance cytotoxicity against pancreatic cancer cells. This underscores the importance of structural optimization in developing new cancer therapies .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Ion Channel Inhibition Modulates neuronal excitability; potential treatment for epilepsy and neurological disorders.
Anticancer Activity Potential efficacy against various cancer cell lines; structural similarities to known agents.
Antimicrobial Properties Efficacy against bacterial and fungal pathogens; further research needed.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure 6-Position Substituent Sulfamoyl Group Modifications Biological Activity (APE1 IC₅₀) Key Pharmacokinetic Findings
Target Compound Benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine Ethyl N-Cyclohexyl-N-methyl Not explicitly reported (inference: low µM range) Predicted enhanced CNS penetration due to cyclohexyl group
Compound 3 Benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine Isopropyl Acetamide Single-digit µM (purified enzyme) Good plasma/brain exposure in mice; enhances temozolomide cytotoxicity
Compound Benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine Methyl N,N-Bis(2-methoxyethyl) Not reported Hydrochloride salt likely improves aqueous solubility

Substituent Impact Analysis:

  • Methyl ( Compound): Reduces steric hindrance, possibly favoring synthetic accessibility but compromising target affinity compared to ethyl/isopropyl derivatives .
  • Sulfamoyl Group Variations: N-Cyclohexyl-N-methyl (Target): Cyclohexyl enhances lipophilicity for CNS targeting, while methyl minimizes metabolic degradation. This contrasts with the bis(2-methoxyethyl) group in ’s compound, which introduces polar moieties to improve solubility but may limit membrane permeability .

Pharmacokinetic and Toxicity Considerations

  • Compound 3: Exhibits favorable PK in mice, with detectable plasma and brain levels after intraperitoneal administration. No acute toxicity reported .
  • Compound : As a hydrochloride salt, it likely offers improved solubility but requires validation of in vivo stability and BBB penetration .
  • Target Compound : Cyclohexyl group may prolong half-life but could pose risks of cytochrome P450 interactions. Preclinical toxicity studies are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.